Ajugol
Overview
Description
Ajugol is an iridoid glucoside . It can be isolated from Leonurus artemisia and has anti-protozoal activity against Trypanosoma b. rhodesiense .
Molecular Structure Analysis
The molecular structure of Ajugol is represented by the formula C15H24O9 . The binding affinity of Ajugol was found to be -2.23 kcal mol-1, and Ajugol exhibited excellent embedding within the structural domain interacting with TFEB .
Physical And Chemical Properties Analysis
Ajugol has a molecular weight of 348.346 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 582.3±50.0 °C at 760 mmHg, and a flash point of 305.9±30.1 °C .
Scientific Research Applications
Pharmacokinetics and Tissue Distribution
A study by Xue et al. (2015) focused on the pharmacokinetics and tissue distribution of Ajugol in rats. Using a high-performance liquid chromatography-electro spray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method, the research investigated the quantitative determination of Ajugol in biological samples. This study provided insights into the pharmacokinetic behaviors of Ajugol and its presence in rat brain, contributing to the understanding of its clinical application in Traditional Chinese Medicines (Xue et al., 2015).
Chiroptical Properties
Research by Li et al. (2013) explored the chiroptical properties of Ajugol using quantum chemical calculations and time-dependent density functional theory (TDDFT). This study provided a detailed analysis of specific optical rotation, optical rotatory dispersion (ORD), and electronic circular dichroism (ECD) of Ajugol, thereby establishing its absolute configuration. This research is significant for understanding the molecular properties and potential applications of Ajugol in scientific fields (Li et al., 2013).
Isolation from Natural Sources
A study by Junior (1983) isolated new esteriridoids, including Ajugol, from the leaves of Penstemon nemorosus. This research contributed to the understanding of the natural occurrence and chemical structure of Ajugol, expanding the knowledge of its availability in various plant species (Junior, 1983).
Anti-Inflammatory and Antioxidant Activities
The antioxidant and anti-inflammatory properties of Ajugol were studied by Akkol et al. (2007). They investigated the effects of Ajugol on inflammation and pain, revealing its potential therapeutic applications. Although Ajugol showed insignificant activities in their statistical analysis, the research contributes to understanding its potential in treating inflammatory conditions (Akkol et al., 2007).
Cytoprotective Activities
Erukainure et al. (2014) investigated the antioxidant potentials of Ajugoside, a compound related to Ajugol, in rat brain and hepatic tissues. The study highlighted the potent antioxidant activities of Ajugoside, indicating the potential of Ajugol derivatives in protecting against oxidative stress (Erukainure et al., 2014).
Safety And Hazards
Future Directions
Ajugol has shown potential in modulating the development of osteoarthritis by activating autophagy and attenuating ER stress-induced cell death and ECM degradation . It has also been found to alleviate non-alcoholic fatty liver disease via promoting the TFEB-mediated autophagy-lysosomal pathway and lipophagy . These findings suggest the potential of Ajugol as a treatment strategy for these conditions .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O9/c1-15(21)4-7(17)6-2-3-22-13(9(6)15)24-14-12(20)11(19)10(18)8(5-16)23-14/h2-3,6-14,16-21H,4-5H2,1H3/t6-,7+,8+,9+,10+,11-,12+,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELYAQRXBJLJAK-XKKWFBPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ajugol | |
CAS RN |
52949-83-4 | |
Record name | Ajugol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52949-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AJUGOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9VFT5UKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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